molecular formula C20H39N3O B14073043 Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- CAS No. 102071-75-0

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino-

Cat. No.: B14073043
CAS No.: 102071-75-0
M. Wt: 337.5 g/mol
InChI Key: AEHVYNQIUPBRDI-UHFFFAOYSA-N
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Description

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- is a tertiary alcohol featuring a central propanol backbone substituted with three piperidine moieties. Its structure includes two piperidinomethyl groups at the C2 position and one piperidino group at the C3 position. This compound’s structural complexity arises from the integration of nitrogen-containing heterocycles (piperidine), which are known to enhance pharmacological activity, particularly in targeting neurotransmitter receptors or enzymes involved in inflammation and pain modulation .

Properties

CAS No.

102071-75-0

Molecular Formula

C20H39N3O

Molecular Weight

337.5 g/mol

IUPAC Name

3-piperidin-1-yl-2,2-bis(piperidin-1-ylmethyl)propan-1-ol

InChI

InChI=1S/C20H39N3O/c24-19-20(16-21-10-4-1-5-11-21,17-22-12-6-2-7-13-22)18-23-14-8-3-9-15-23/h24H,1-19H2

InChI Key

AEHVYNQIUPBRDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN2CCCCC2)(CN3CCCCC3)CO

Origin of Product

United States

Preparation Methods

Halogenated Propanol Precursors

A direct method involves synthesizing a trihalogenated propanol precursor, such as 2,2-bis(chloromethyl)-3-chloropropanol, followed by displacement with piperidine. This approach mirrors the alkylation strategies employed in CN102942449A for trifluoroethyl group introduction.

Procedure :

  • Synthesis of 3-chloro-2,2-bis(chloromethyl)propanol :
    • Treat propanol with thionyl chloride (SOCl₂) under controlled conditions to replace hydroxyl with chlorine.
    • Subsequent chlorination at the 2-position using Cl₂ gas in the presence of UV light yields the trihalogenated intermediate.
  • Piperidine Substitution :
    • React the trihalogenated compound with excess piperidine in anhydrous tetrahydrofuran (THF) at 0–25°C.
    • Use sodium hydride (NaH) as a base to deprotonate piperidine, enhancing nucleophilicity.

Optimization Insights :

  • Temperature Control : Maintaining temperatures below 25°C prevents elimination reactions.
  • Solvent Choice : THF facilitates better solubility of both halogenated intermediates and piperidine compared to polar aprotic solvents like DMF.

Yield : 30–45% after column purification (petroleum ether/ethyl acetate).

Reductive Amination Pathways

Ketone Intermediate Strategy

This method leverages reductive amination to introduce the 3-piperidino group after establishing the 2,2-bis(piperidinomethyl) framework.

Steps :

  • Synthesis of 2,2-bis(piperidinomethyl)propanal :
    • Oxidize 2,2-bis(piperidinomethyl)propanol using pyridinium chlorochromate (PCC) in dichloromethane.
  • Reductive Amination :
    • Combine the aldehyde with piperidine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
    • Acetic acid serves as a catalyst, stabilizing the imine intermediate.

Advantages :

  • Selectivity : The reaction exclusively targets the aldehyde group, leaving piperidinomethyl substituents intact.
  • Yield : 55–60% after neutralization and extraction.

Mannich Reaction-Based Synthesis

Three-Component Coupling

The Mannich reaction enables simultaneous introduction of piperidinomethyl groups at the 2-position and a piperidino group at the 3-position.

Protocol :

  • Reaction Setup :
    • Combine formaldehyde (2.2 equiv), piperidine (3.0 equiv), and propanol in ethanol at 50°C.
  • Acid Catalysis :

    • Add hydrochloric acid (HCl) to protonate the amine, facilitating nucleophilic attack on the carbonyl carbon.
  • Workup :

    • Neutralize with aqueous NaOH and extract with ethyl acetate.

Outcome :

  • Product : A mixture of regioisomers requiring chromatographic separation.
  • Yield : 25–35%, limited by competing self-condensation of formaldehyde.

Comparative Method Analysis

Method Key Advantages Limitations Total Yield (%)
Nucleophilic Substitution High regioselectivity, scalable Requires hazardous halogenated precursors 40–45
Reductive Amination Mild conditions, functional group tolerance Multi-step synthesis 55–60
Mannich Reaction One-pot synthesis Low yield, isomer formation 25–35

Solvent Impact :

  • THF and methanol are preferred for nucleophilic substitutions due to their ability to stabilize transition states.
  • Ethanol enhances Mannich reaction rates by solubilizing formaldehyde and piperidine.

Experimental Optimization and Scale-Up

Protecting Group Strategies

Tert-butyl dimethylsilyl (TBS) protection of the hydroxyl group in early synthetic stages prevents unwanted oxidation or elimination during alkylation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the alcohol functionality with >90% efficiency.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride (BTEAC) improves reaction rates in biphasic systems (water/THF) by shuttling hydroxide ions into the organic phase.
  • Microwave Assistance : Reducing reaction times from 12 hours to 30 minutes for azide reductions in CN113045484A-inspired protocols.

Chemical Reactions Analysis

Types of Reactions

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of suitable solvents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- has several scientific research applications:

Mechanism of Action

The mechanism by which Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The piperidine groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Pharmacological Analogs: Piperidine-Substituted Hydroquinones

Compound: 2,5-bis(piperidinomethyl)hydroquinone ()

  • Structural Similarity: Shares piperidinomethyl groups but replaces the propanol backbone with a hydroquinone core.
  • Pharmacological Activity: Demonstrates antinociceptive, anti-inflammatory, and antipyretic effects without gastric ulcerogenicity. Molecular docking studies suggest interaction with cyclooxygenase (COX) enzymes, similar to NSAIDs .
  • Key Difference: The hydroquinone core may enhance antioxidant capacity, whereas the propanol backbone in the target compound could influence solubility and metabolic stability.

Bisphenol Derivatives: Estrogenic Activity

Compound: 2,2-bis(4-hydroxyphenyl)propanol (BPA metabolite, )

  • Structural Similarity: Both share a propanol backbone but substitute hydroxyphenyl groups instead of piperidine.
  • Functional Difference: BPA metabolites act as xenoestrogens, mimicking 17-β-estradiol and disrupting endocrine function . In contrast, piperidine substitutions in the target compound likely confer CNS activity rather than estrogenic effects.
  • Metabolism : BPA is rapidly metabolized via glucuronidation/sulfation in the liver, while piperidine-containing compounds may undergo cytochrome P450-mediated oxidation, leading to distinct toxicity profiles .

Odor Profile Comparison: Alcohol Derivatives

Compounds: Propanol vs. Pentanol ()

  • Structural Similarity : Both are linear alcohols, but the target compound’s piperidine substitutions add steric bulk and nitrogen functionality.
  • Odor Characteristics: Simple alcohols like propanol and pentanol exhibit distinct odor profiles despite structural similarities.

Data Table: Comparative Analysis

Compound Core Structure Functional Groups Key Activities/Applications Metabolic Pathway References
Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- Propanol 3× piperidine Potential CNS modulation, drug development Likely hepatic oxidation (CYP450) -
2,5-bis(piperidinomethyl)hydroquinone Hydroquinone 2× piperidinomethyl Antinociceptive, anti-inflammatory Not specified
2,2-bis(4-hydroxyphenyl)propanol Propanol 2× 4-hydroxyphenyl Endocrine disruption (xenoestrogen) Glucuronidation/sulfation
2,2-bis(isocyanatomethyl)propyl isocyanate Propanol 3× isocyanate Polymer crosslinking Not applicable (industrial use)

Research Findings and Implications

  • Pharmacological Potential: Piperidine-substituted compounds (e.g., 2,5-bis(piperidinomethyl)hydroquinone) demonstrate that nitrogen heterocycles enhance binding to biological targets like COX enzymes . This suggests the target compound may similarly modulate pain or inflammation pathways.
  • Safety Considerations : Unlike BPA derivatives, the target compound’s piperidine groups likely avoid estrogenic activity but may introduce neurotoxicity risks requiring further study .

Biological Activity

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- (CAS No. 102071-75-0) is a compound featuring multiple piperidine rings, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a propanol backbone with two piperidinomethyl groups and an additional piperidine ring. The structural complexity contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis (M. tuberculosis) strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 μg/mL. The most potent derivatives displayed MIC values as low as 2 μg/mL against resistant strains .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC against M. tuberculosis (μg/mL)Activity Level
Compound A2High
Compound B4Moderate
Compound C16Low

Anticonvulsant Activity

Piperidine derivatives have also been explored for their anticonvulsant properties. In a study involving various synthesized compounds, some exhibited protective effects in seizure models, indicating their potential as antiepileptic agents. For example, one compound showed an effective dose (ED50) of 40.96 mg/kg in protecting against seizures induced by pentylenetetrazole (PTZ) .

Table 2: Anticonvulsant Activity of Selected Compounds

CompoundED50 (mg/kg)Protective Index
Compound D40.968.4
Compound E85.164.0

Cytotoxicity and Selectivity

The cytotoxicity of these compounds has been assessed using cell lines such as HaCaT (human keratinocyte cell line). The selectivity index (SI), which is the ratio between the cytotoxic concentration (CC50) and the effective concentration (EC50), is crucial for determining the safety profile of these compounds. An SI greater than 1 indicates a favorable safety margin .

Table 3: Cytotoxicity Data

CompoundCC50 (μg/mL)EC50 (μg/mL)SI (CC50/EC50)
Compound F>10012.5>8
Compound G>20025>8

Case Studies

  • Antitubercular Activity : A study evaluated various piperidine derivatives against M. tuberculosis strains, revealing that certain modifications significantly enhanced their activity compared to standard treatments .
  • Anticonvulsant Screening : Another investigation focused on the synthesis of piperidine-based compounds and their evaluation in PTZ-induced seizure models, demonstrating promising anticonvulsant effects and establishing a basis for further development in epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- while ensuring high purity?

  • Methodology : Multi-step organic synthesis involving nucleophilic substitution and reductive amination is typical for such tertiary alcohols. Piperidine derivatives can be introduced via Mannich reactions or alkylation. Purification may require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol or acetonitrile. Purity verification should use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. How can researchers characterize the molecular structure and stereochemistry of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to identify proton environments and carbon frameworks. For example, piperidine ring protons typically resonate at δ 1.4–2.8 ppm.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms spatial arrangement of piperidinomethyl groups. Refer to zeolite adsorption studies for analogous propanol derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation from piperidine derivatives.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Follow protocols for amine-containing compounds, including neutralization of spills with dilute acetic acid .

Advanced Research Questions

Q. How do the multiple piperidine substituents influence the compound’s physicochemical properties (e.g., solubility, lipophilicity)?

  • Analysis :

  • LogP Calculation : Computational tools (e.g., ChemAxon) predict lipophilicity. Piperidine rings increase hydrophobicity, while the hydroxyl group enhances aqueous solubility.
  • Experimental Validation : Shake-flask method (octanol/water partitioning) and DSC (melting point analysis) to assess stability. Compare with structurally simpler analogs like 2-phenyl-2-propanol .

Q. What computational strategies can model this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate binding to acetylcholine esterase (piperidine derivatives often target CNS receptors).
  • Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to identify potential targets.
  • DFT Calculations : Analyze electron density maps to predict reactive sites for derivatization .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodology :

  • pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life.
  • Structural Insights : Compare degradation pathways with related compounds like BPA derivatives, where esterification or oxidation may dominate .

Q. What in vitro assays are suitable for assessing potential endocrine-disrupting effects of this compound?

  • Experimental Design :

  • Estrogen Receptor (ER) Binding Assay : Competitive binding with 17-β-estradiol in MCF-7 cells.
  • Luciferase Reporter Gene Assay : Measure ER activation in HEK293 cells transfected with ER-responsive promoters.
  • Metabolite Identification : Use hepatic microsomes to identify metabolites (e.g., hydroxylation of piperidine rings) and assess bioactivity .

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